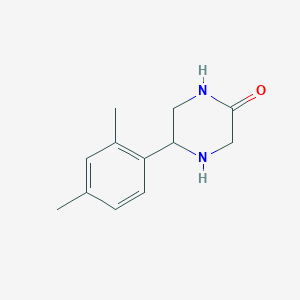
5-(2,4-Dimethylphenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-(2,4-Dimethylphenyl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)piperazine: Similar structure but lacks the carbonyl group at the 2-position.
2-(2,4-Dimethylphenyl)piperazine: Similar structure but with different substitution patterns on the piperazine ring.
Uniqueness
5-(2,4-Dimethylphenyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of the carbonyl group at the 2-position. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other piperazine derivatives .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(9(2)5-8)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
AOWAPWFCFGCFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNC(=O)CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



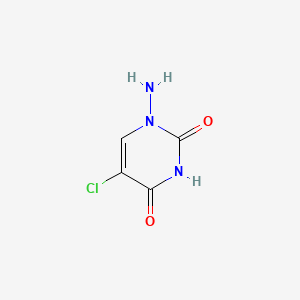
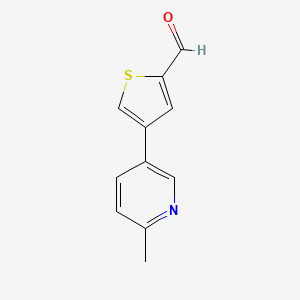
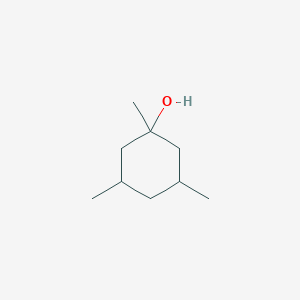
![2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211440.png)
![Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211452.png)
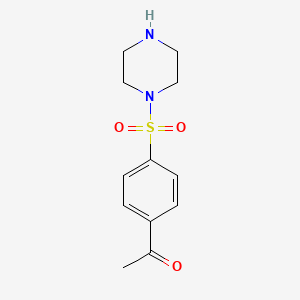
![7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13211459.png)
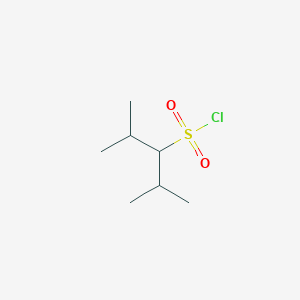
![(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13211470.png)

![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211498.png)
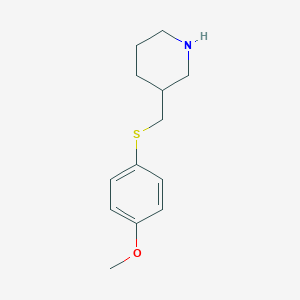
![2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13211517.png)
